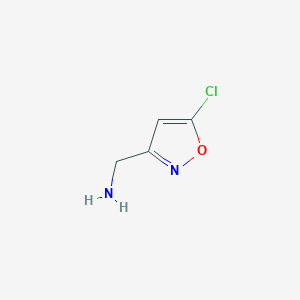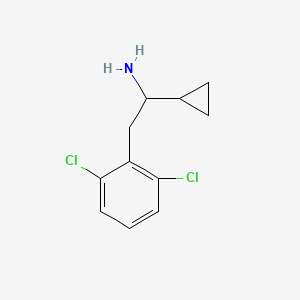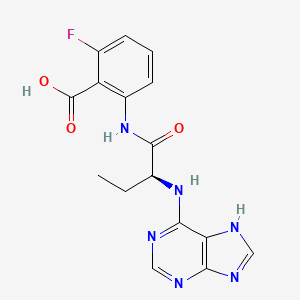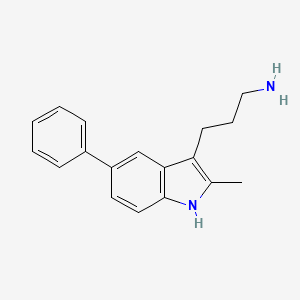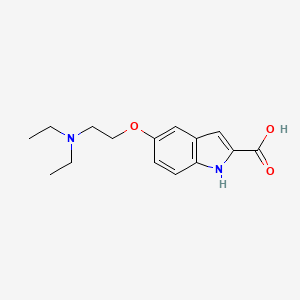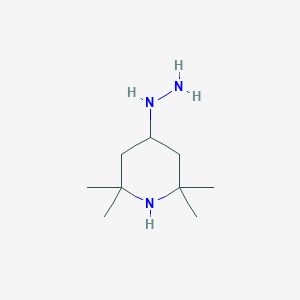
4-Hydrazinyl-2,2,6,6-tetramethylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydrazinyl-2,2,6,6-tetramethylpiperidine is an organic compound with the molecular formula C₉H₂₁N₃ It is a derivative of piperidine, characterized by the presence of a hydrazinyl group at the fourth position and four methyl groups at the 2, 2, 6, and 6 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydrazinyl-2,2,6,6-tetramethylpiperidine typically involves the reaction of 2,2,6,6-tetramethylpiperidine with hydrazine. One common method starts with the conjugate addition of ammonia to phorone, followed by reduction in a Wolff-Kishner reaction . The intermediate triacetone amine is then reacted with hydrazine to yield the final product.
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the aforementioned chemical reactions, with careful control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Hydrazinyl-2,2,6,6-tetramethylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The hydrazinyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium tungstate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various electrophiles can be used for substitution reactions under mild conditions.
Major Products: The major products formed from these reactions include oxides, reduced amines, and substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-Hydrazinyl-2,2,6,6-tetramethylpiperidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mécanisme D'action
The mechanism of action of 4-Hydrazinyl-2,2,6,6-tetramethylpiperidine involves its interaction with molecular targets through its hydrazinyl group. This group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to interact with enzymes and other proteins, potentially altering their activity and function .
Comparaison Avec Des Composés Similaires
2,2,6,6-Tetramethylpiperidine: A related compound with similar steric hindrance but lacking the hydrazinyl group.
4-Hydroxy-2,2,6,6-tetramethylpiperidine: Another derivative with a hydroxyl group instead of a hydrazinyl group.
4-Amino-2,2,6,6-tetramethylpiperidine: Contains an amino group at the fourth position, offering different reactivity and applications.
Uniqueness: 4-Hydrazinyl-2,2,6,6-tetramethylpiperidine is unique due to the presence of the hydrazinyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications that other similar compounds may not be suitable for.
Propriétés
Formule moléculaire |
C9H21N3 |
|---|---|
Poids moléculaire |
171.28 g/mol |
Nom IUPAC |
(2,2,6,6-tetramethylpiperidin-4-yl)hydrazine |
InChI |
InChI=1S/C9H21N3/c1-8(2)5-7(11-10)6-9(3,4)12-8/h7,11-12H,5-6,10H2,1-4H3 |
Clé InChI |
VPGAMIDIVDERLY-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(CC(N1)(C)C)NN)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



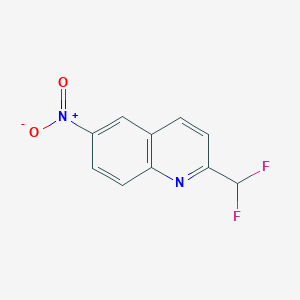
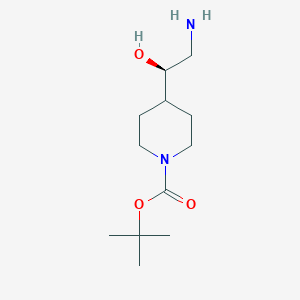
![[2,11-Bis(5-octylthiophen-2-yl)-15-trimethylstannyl-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-trimethylstannane](/img/structure/B12967735.png)

